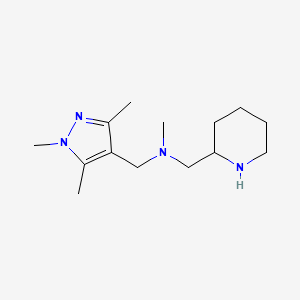
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyridine ring attached to a pyrimidine ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves the reaction of pyridine-3-carbaldehyde with pyrimidine-4,5-diamine under specific conditions. One common method includes:
Condensation Reaction: Pyridine-3-carbaldehyde is reacted with pyrimidine-4,5-diamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as conductivity and thermal stability.
Biology and Medicine:
Anticancer Research: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound can be utilized in the development of new agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
4,5-Diaminopyrimidine: A structurally similar compound with two amino groups on the pyrimidine ring.
N4-(Pyridin-3-ylmethyl)pyrimidine-4,6-diamine: Another derivative with a different substitution pattern on the pyrimidine ring.
Uniqueness: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H11N5 |
|---|---|
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-6-13-7-15-10(9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5,11H2,(H,13,14,15) |
InChI-Schlüssel |
MYEMCKLRJAUYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNC2=NC=NC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)
